Tert-butyl 3-azidopiperidine-1-carboxylate

Vue d'ensemble

Description

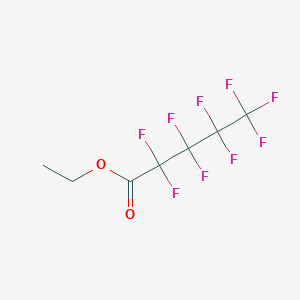

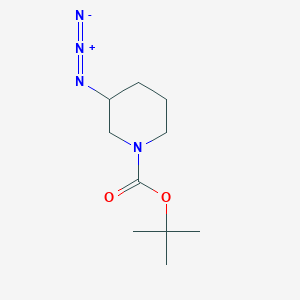

Tert-butyl 3-azidopiperidine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as azidopiperidines. These compounds are characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and an azido group attached to this ring. The tert-butyl group is an additional substituent that provides steric bulk and can influence the reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of related tert-butyl substituted piperidine carboxylates has been reported in various studies. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved by adjusting reaction conditions to obtain either cis or trans acids, with optical resolution accomplished via diastereomeric salt formation or chromatography on a chiral stationary phase . Another study describes an efficient scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate starting from commercially available chiral lactone, with significant improvements over original routes . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of tert-butyl 3-azidopiperidine-1-carboxylate.

Molecular Structure Analysis

The molecular structure of tert-butyl substituted piperidine carboxylates has been studied using various techniques. For example, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was evaluated using X-ray diffraction and optimized using density functional theory (DFT). The results from computational methods were consistent with the experimental data, providing a detailed understanding of the molecular geometry and electronic structure .

Chemical Reactions Analysis

Chemical reactions involving tert-butyl substituted piperidine carboxylates have been explored in the literature. Stereoselective syntheses of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives have been achieved, with the Mitsunobu reaction being used to obtain trans isomers following alkaline hydrolysis . These studies demonstrate the reactivity of the piperidine ring and the influence of substituents on the selectivity of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted piperidine carboxylates are influenced by their molecular structure. For instance, the synthesis and characterization of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate revealed a high yield synthetic method and provided insights into the compound's potential as an intermediate for small molecule anticancer drugs . Additionally, the thermal, X-ray, and DFT analyses of related compounds, such as 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, have been conducted to understand their stability and electronic properties .

Applications De Recherche Scientifique

Synthesis of Substituted Piperidines

Tert-butyl 3-azidopiperidine-1-carboxylate is utilized in the synthesis of various substituted piperidines. For example, tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate has been synthesized as a new scaffold for the preparation of substituted piperidines, demonstrating the compound's versatility in creating complex molecular structures (Harmsen, Sydnes, Törnroos, & Haug, 2011).

Organic Synthesis and Chemical Transformations

The compound plays a critical role in various organic synthesis processes and chemical transformations. For instance, it has been used in the Stereoselective syntheses of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, showcasing its importance in creating stereochemically complex molecules (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Protection and Immobilization in Fluorous Synthesis

Tert-butyl 3-azidopiperidine-1-carboxylate derivatives have been evaluated as reagents for the protection of carboxylic acids in fluorous synthesis. This application is crucial for immobilizing medium-size nonpolar carboxylic acids in a fluorous phase, highlighting the compound's role in advanced synthetic methodologies (Pardo, Cobas, Guitián, & Castedo, 2001).

Development of Novel Pharmaceutical Intermediates

The compound is significant in the development of novel pharmaceutical intermediates. It serves as an important intermediate in the synthesis of various molecules, including those with potential applications in cancer therapeutics and other medical fields. For instance, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a crucial intermediate in the synthesis of a protein tyrosine kinase Jak3 inhibitor (Chen Xin-zhi, 2011).

Orientations Futures

The future directions of research involving Tert-butyl 3-azidopiperidine-1-carboxylate are not clear from the available information. As a research chemical, it may be used in the synthesis of other compounds or in various chemical reactions. Further studies are needed to explore its potential applications .

Propriétés

IUPAC Name |

tert-butyl 3-azidopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-4-5-8(7-14)12-13-11/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEDNWKXANROGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338223 | |

| Record name | tert-Butyl 3-azidopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-azidopiperidine-1-carboxylate | |

CAS RN |

129888-61-5 | |

| Record name | tert-Butyl 3-azidopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.